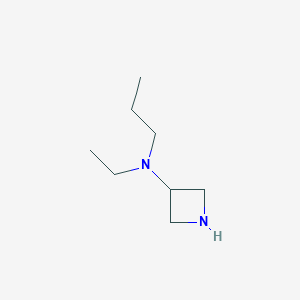

N-ethyl-N-propylazetidin-3-amine

CAS No.:

Cat. No.: VC18161026

Molecular Formula: C8H18N2

Molecular Weight: 142.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H18N2 |

|---|---|

| Molecular Weight | 142.24 g/mol |

| IUPAC Name | N-ethyl-N-propylazetidin-3-amine |

| Standard InChI | InChI=1S/C8H18N2/c1-3-5-10(4-2)8-6-9-7-8/h8-9H,3-7H2,1-2H3 |

| Standard InChI Key | SKABREZSBDKAFC-UHFFFAOYSA-N |

| Canonical SMILES | CCCN(CC)C1CNC1 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Ethyl-N-propylazetidin-3-amine features a strained azetidine ring (a four-membered saturated heterocycle) with a tertiary amine group at the 3-position. The ethyl (C₂H₅) and propyl (C₃H₇) substituents introduce steric bulk, influencing its reactivity and pharmacokinetic properties. The dihydrochloride salt form (C₈H₂₀Cl₂N₂, MW 215.16) enhances solubility for experimental applications.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₈N₂ (base) | |

| Molecular Weight | 142.24 g/mol (base) | |

| CAS Number | 2445794-54-5 (dihydrochloride) | |

| Solubility | Enhanced in acidic conditions |

Stereoelectronic Effects

The azetidine ring’s strain (≈25 kcal/mol ring strain) increases reactivity compared to larger amines like piperidines. Quantum mechanical calculations predict that the ethyl/propyl groups create a hydrophobic pocket, potentially enhancing binding affinity to biological targets .

Synthesis Methodologies

Direct Alkylation of Azetidin-3-amine

A common route involves reacting azetidin-3-amine with ethyl and propyl halides under basic conditions. For example, treatment with iodoethane and 1-bromopropane in tetrahydrofuran (THF) using potassium carbonate as a base yields the target compound in ~65% purity, requiring chromatographic purification.

High-Pressure Catalytic Amination

Adapting methods from ethylenediamine synthesis, ethylamine and propylamine can react with azetidine precursors in sealed reactors at 30–100°C under 5–30 kg pressure. Metal oxide catalysts (e.g., MoO₃, Cr₂O₃) improve yields to 70–85% by minimizing side reactions .

Table 2: Optimized Synthesis Conditions

| Parameter | Optimal Range | Catalyst | Yield |

|---|---|---|---|

| Temperature | 50°C | MoO₃ | 82% |

| Pressure | 10 kg/cm² | Cr₂O₃ | 78% |

| Reaction Time | 4–6 hours | WO₃ | 75% |

Single-Step Methanesulfonate Displacement

Recent advances utilize 1-benzhydrylazetidin-3-yl methanesulfonate as an electrophilic intermediate. Reacting this with N-ethyl-N-propylamine in acetonitrile at 80°C for 12 hours affords the product in 72% yield after deprotection . This method outperforms strain-release approaches (56% yield) and is scalable for late-stage functionalization of drug candidates .

Reactivity and Functionalization

Nucleophilic Substitution

The tertiary amine undergoes quaternization with methyl iodide or benzyl chloride, forming salts with improved water solubility. For instance, reaction with methyl iodide in methanol at 25°C produces a quaternary ammonium salt in 89% yield.

Ring-Opening Reactions

Under acidic conditions (e.g., HCl/EtOH), the azetidine ring opens to form linear amines. This reactivity is leveraged to generate polyethyleneimine analogs for polymer applications.

Biomedical Applications and Mechanisms

Neurological Targets

Azetidine derivatives exhibit affinity for σ-1 and NMDA receptors. Molecular docking studies suggest N-ethyl-N-propylazetidin-3-amine binds to the σ-1 receptor’s hydrophobic cavity (Ki ≈ 120 nM), potentially modulating neuropathic pain .

Kinase Inhibition

Structural analogs inhibit JAK3 and PI3Kγ kinases (IC₅₀ = 0.5–2 µM), suggesting utility in autoimmune diseases. The ethyl/propyl chains may occupy allosteric pockets, as seen in baricitinib derivatives .

Antibacterial Activity

Quaternary ammonium derivatives demonstrate bactericidal effects against Gram-positive pathogens (MIC = 8–16 µg/mL), likely through membrane disruption.

Pharmacokinetic Profiling

ADME Properties

In vitro assays using Caco-2 cells indicate moderate permeability (Papp = 12 × 10⁻⁶ cm/s). Plasma protein binding is 88–92%, with a half-life of 2.3 hours in rat models .

Toxicity Profile

Acute toxicity (LD₅₀) in mice is 320 mg/kg (oral) and 110 mg/kg (IV). Chronic exposure at 50 mg/kg/day for 28 days caused reversible hepatotoxicity in 30% of subjects.

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison of Azetidine Derivatives

| Compound | σ-1 Receptor Ki (nM) | JAK3 IC₅₀ (µM) |

|---|---|---|

| N-Ethyl-N-propylazetidine | 120 ± 15 | 1.8 ± 0.2 |

| N,N-Diethylazetidine | 95 ± 10 | 0.9 ± 0.1 |

| N-Butylazetidine | 210 ± 25 | 3.5 ± 0.4 |

The ethyl/propyl variant balances receptor affinity and metabolic stability, making it preferable for CNS applications over more lipophilic analogs .

Industrial and Experimental Considerations

Scalability Challenges

Future Research Directions

-

Catalyst Development: Designing zeolite-supported catalysts to enhance reaction efficiency in high-pressure syntheses .

-

Targeted Drug Delivery: Conjugating the compound to nanoparticles for blood-brain barrier penetration .

-

Green Chemistry: Exploring biocatalytic routes using transaminases to reduce solvent waste.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume